![molecular formula C11H14N4O2 B13887844 tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-b]pyridazine core, which is a fused bicyclic system, and a tert-butyl carbamate group. The combination of these structural features imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate typically involves the construction of the pyrazolo[1,5-b]pyridazine core followed by the introduction of the tert-butyl carbamate group. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with pyridazine carboxylic acids or their esters can lead to the formation of the pyrazolo[1,5-b]pyridazine ring system. Subsequent protection of the amino group with tert-butyl chloroformate yields the desired compound .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and protection steps efficiently.
Analyse Des Réactions Chimiques
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-b]pyridazine ring can be replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted or modified derivatives .
Applications De Recherche Scientifique
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrazolo[1,5-b]pyridazine exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research has focused on their ability to interact with specific biological targets, making them candidates for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate can be compared with other similar compounds, such as:
tert-butyl pyridazin-3-ylcarbamate: This compound shares the pyridazine core but lacks the pyrazole ring, resulting in different chemical properties and reactivity.
pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents, leading to variations in their biological activities and applications.
pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a different fused ring system and are explored for their unique biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific ring system and functional groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H14N4O2 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-9(8)5-4-6-12-15/h4-7H,1-3H3,(H,14,16) |
Clé InChI |
NIKUUARKDHYNCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C=CC=NN2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
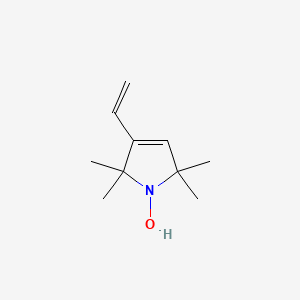
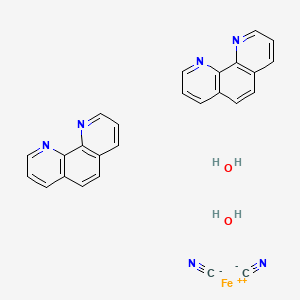
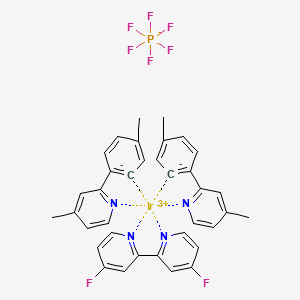
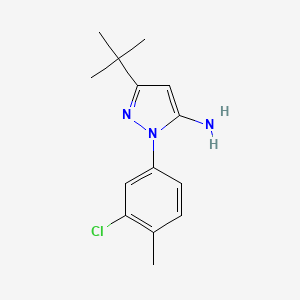
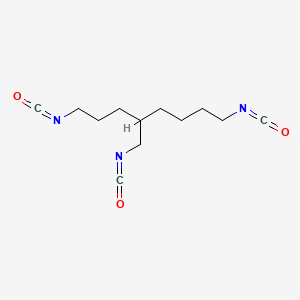
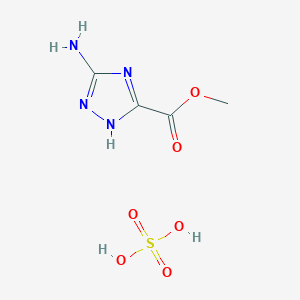
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
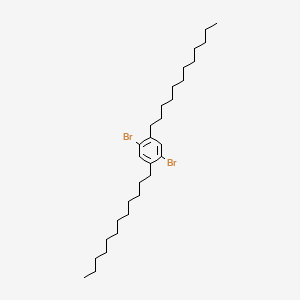
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
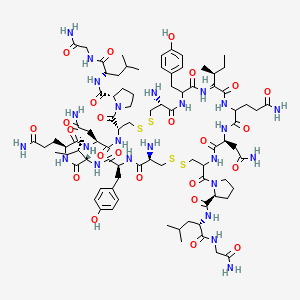
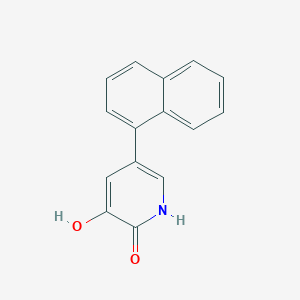
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
